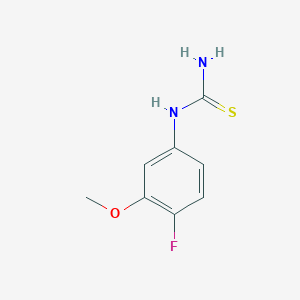

1-(4-Fluoro-3-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOEZUKRNIFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=S)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities of 1 4 Fluoro 3 Methoxyphenyl Thiourea Analogues and Thiourea Derivatives

Antimicrobial Efficacy and Mechanisms

Thiourea (B124793) derivatives have demonstrated significant efficacy against a wide variety of microbial pathogens. Their mechanisms of action are often multifaceted, contributing to their broad-spectrum activity. These compounds are known to interfere with essential cellular processes in microorganisms, leading to growth inhibition or cell death. The specific biological activities can be modulated by the nature of the chemical groups attached to the thiourea backbone.

Antibacterial Activity

The antibacterial properties of thiourea derivatives have been extensively studied, revealing their potential to combat both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.

Thiourea derivatives have shown potent antibacterial activity against various Gram-positive bacteria, most notably Staphylococcus aureus and its methicillin-resistant strains (MRSA). A series of thiourea derivatives demonstrated significant efficacy, with one compound, TD4, exhibiting a minimum inhibitory concentration (MIC) of 2 µg/mL against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.govresearchgate.net This particular derivative was found to disrupt the integrity of the MRSA cell wall. nih.govresearchgate.net Further studies have identified naphthalimide–thiourea derivatives with potent anti-MRSA activity, with MICs as low as 0.03–8 μg mL−1. nih.gov Some of these compounds also showed potent inhibition against vancomycin-resistant S. aureus (VRSA) with MICs ranging from 0.06 to 4 μg mL−1. nih.gov

Another study highlighted a quinoline thiourea derivative, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, which exhibited bacteriostatic activity against MRSA comparable to vancomycin. maynoothuniversity.ie The introduction of a trifluoromethyl group on a phenyl thiourea derivative also resulted in potent anti-MRSA activity with MICs ranging from 0.25–2 μg mL−1. nih.gov Additionally, thiourea derivatives incorporating a 3-amino-1H-1,2,4-triazole scaffold showed high inhibition against S. aureus with MIC values in the range of 4–32 μg/mL. nih.gov

| Thiourea Derivative Class | Bacterial Strain | MIC Range (µg/mL) |

|---|---|---|

| Thiourea derivative (TD4) | S. aureus (MSSA & MRSA) | 2 nih.govresearchgate.net |

| Naphthalimide–thiourea derivatives | S. aureus | 0.03–8 nih.gov |

| Naphthalimide–thiourea derivatives | MRSA & VRSA | 0.06–4 nih.gov |

| 3-Trifluoromethyl phenyl thiourea derivative | MRSA | 0.25–2 nih.gov |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | S. aureus | 4–32 nih.gov |

| Fluorobenzoylthiosemicarbazides | S. aureus (sensitive & resistant) | 7.82–31.25 nih.gov |

While many thiourea derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa can be more variable. The outer membrane of Gram-negative bacteria often acts as a barrier, preventing the entry of antibacterial agents. mdpi.com However, certain structural modifications have led to thiourea analogues with significant activity against these challenging pathogens.

For instance, a quinoline thiourea derivative was found to be active against a range of Gram-negative bacteria. maynoothuniversity.ie In another study, novel thiourea derivatives tagged with thiadiazole, imidazole, and triazine moieties exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds 7a, 7b, and 8 from this series showed excellent activity against E. coli and P. aeruginosa with MIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of DNA gyrase and topoisomerase IV. nih.gov

| Thiourea Derivative Class | Bacterial Strain | MIC Range (µg/mL) |

|---|---|---|

| Thiourea derivatives with thiadiazole, imidazole, and triazine moieties (compounds 7a, 7b, 8) | E. coli, P. aeruginosa | 0.95 - 3.25 nih.gov |

| 1-(3-Aminophenyl)-3-ethylthiourea | E. coli, P. aeruginosa | Potent activity observed seejph.com |

Antifungal Activity (e.g., Candida auris, Candida albicans)

The emergence of drug-resistant fungal pathogens, such as Candida auris, poses a significant threat to public health. mdpi.comnih.gov Thiourea derivatives have been investigated as potential antifungal agents to address this challenge. Studies have shown that these compounds can exhibit notable activity against various Candida species.

Four thiourea derivatives of 2-thiophenecarboxylic acid were evaluated for their antifungal activity against nosocomial strains of C. auris. mdpi.comnih.gov The ortho-methylated derivative, SB2, demonstrated the highest antifungal activity, with a significant inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.comnih.gov Another study highlighted the in vitro activity of the thiosemicarbazone NSC319726 against a collection of C. auris isolates from different clades, with MICs ranging from 0.125 to 0.25 mg/liter. nih.gov

Furthermore, several thiourea derivatives and their metal complexes have been screened for their in vitro activity against various yeasts, including Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida parapsilosis. mdpi.comdoaj.org In some cases, the anti-yeast activity of these compounds was found to be greater than their antibacterial activity. mdpi.comdoaj.org

| Thiourea Derivative | Fungal Strain | Observed Activity |

|---|---|---|

| Ortho-methylated derivative of 2-thiophenecarboxylic acid (SB2) | Candida auris | Highest antifungal activity, inhibited biofilm growth mdpi.comnih.gov |

| NSC319726 (thiosemicarbazone) | Candida auris | MICs ranging from 0.125 to 0.25 mg/liter nih.gov |

| Various thiourea derivatives and their metal complexes | Candida albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis | Significant in vitro anti-yeast activity mdpi.comdoaj.org |

Antiviral Properties

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. nih.gov Research has demonstrated their efficacy against various viruses, including Hepatitis C virus (HCV), human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and human immunodeficiency virus (HIV). nih.govnih.govbenthamdirect.com

A series of thiourea derivatives were synthesized and evaluated for their anti-HCV activity, with one derivative showing a potent 50% effective concentration (EC50) of 0.047 microM. nih.gov Another thiourea derivative, 147B3, was found to inhibit the infection of HCMV and HSV-1 with EC50 values of 0.5 μM and 1.9 μM, respectively. nih.gov This compound appears to target viral transactivators, interfering with viral gene expression. nih.gov

Furthermore, certain thiourea derivatives have shown potential as anti-HIV agents. benthamdirect.com Structure-activity relationship studies have indicated that substitutions at specific positions on the thiourea nucleus are crucial for their antiviral potency. benthamdirect.com Novel thiourea derivatives, DSA-00, DSA-02, and DSA-09, have exhibited strong antiviral activity against the hepatitis B virus (HBV), comparable to the established drug Entecavir. biorxiv.orgbiorxiv.org

| Thiourea Derivative | Virus | EC50/Activity |

|---|---|---|

| Thiourea derivative with a six-carbon alkyl linker | Hepatitis C Virus (HCV) | 0.047 µM nih.gov |

| 147B3 | Human Cytomegalovirus (HCMV) | 0.5 µM nih.gov |

| 147B3 | Herpes Simplex Virus type 1 (HSV-1) | 1.9 µM nih.gov |

| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Strong antiviral activity, comparable to Entecavir biorxiv.orgbiorxiv.org |

| Ortho-chloro or fluoro substituted phenyl at Ar1 and substituted pyridinyl at Ar2 | Human Immunodeficiency Virus (HIV) | Potent anti-HIV activity benthamdirect.com |

Antiprotozoal and Antileishmanial Activity (e.g., Leishmania amazonensis, Plasmodium falciparum, Trypanosoma cruzi)

Thiourea derivatives have demonstrated significant potential as therapeutic agents against various protozoan parasites. Studies have highlighted their activity against Leishmania amazonensis, Plasmodium falciparum, and Trypanosoma cruzi. nih.govnih.govresearchgate.net

In the context of leishmaniasis, N,N′-disubstituted thioureas have been evaluated against both promastigote and amastigote forms of L. amazonensis. nih.gov One compound from a synthesized series exhibited significant anti-leishmanial activity with a 50% inhibitory concentration (IC50) of 4.9 ± 1.2 µM. nih.gov The introduction of a piperazine ring in a second generation of these compounds enhanced their potency, with one derivative achieving an IC50 of 1.8 ± 0.5 µM. nih.gov

Benzoylthiourea derivatives have shown inhibitory effects against all developmental forms of T. cruzi, the causative agent of Chagas disease. nih.gov Three specific derivatives, BTU-1, BTU-2, and BTU-3, exhibited selective antiprotozoal activity against this parasite. nih.gov Thiourea derivatives have also been investigated for their activity against P. falciparum, the parasite responsible for malaria. nih.gov

| Thiourea Derivative Class | Protozoan Parasite | IC50/Activity |

|---|---|---|

| N,N′-disubstituted thiourea (Compound 3e) | Leishmania amazonensis (amastigotes) | 4.9 ± 1.2 µM nih.gov |

| N,N′-disubstituted thiourea with piperazine ring (Compound 5i) | Leishmania amazonensis (amastigotes) | 1.8 ± 0.5 µM nih.gov |

| Benzoylthiourea derivatives (BTU-1, BTU-2, BTU-3) | Trypanosoma cruzi | Selective antiprotozoal activity nih.gov |

| Various thiourea derivatives | Plasmodium falciparum | Demonstrated activity nih.gov |

Antimycobacterial Activity

Thiourea derivatives have emerged as promising candidates in the discovery of new drugs to combat tuberculosis (TB), a major global health concern exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis. benthamdirect.com The antimycobacterial potential of thiourea-containing compounds has been recognized for some time, with early drugs like thiocarlide and thioacetazone being effective against multidrug-resistant TB (MDR-TB). researchgate.net The mechanism of action for these compounds is believed to involve the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. benthamdirect.comresearchgate.net

Recent research has focused on synthesizing and evaluating novel thiourea derivatives for their ability to inhibit the growth of M. tuberculosis. Some of these compounds have shown promising antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 and 1.56 μg/mL. researchgate.netnih.gov These potent derivatives often exhibit low cytotoxicity, making them attractive candidates for further development. researchgate.netnih.gov

The effectiveness of these compounds has been tested against various strains, including the standard H37Rv strain and resistant strains. tandfonline.comup.ac.za For instance, certain novel thiourea derivatives have demonstrated activity against isoniazid, rifampicin, streptomycin, and ethambutol-resistant strains of M. tuberculosis. tandfonline.com The search for new antimycobacterial agents has also led to the exploration of thiourea derivatives as inhibitors of specific mycobacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway. researchgate.netnih.gov Molecular docking studies have been employed to understand the interaction between these derivatives and their target proteins, aiding in the rational design of more effective anti-TB drugs. tandfonline.com

Table 1: Antimycobacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Target Organism/Strain | Activity (MIC) | Reference |

| Novel Thiourea Derivatives | Mycobacterium tuberculosis | 0.78 and 1.56 μg/mL | researchgate.netnih.gov |

| HL2 and HL3 | Various M. tuberculosis isolates | Active on some isolates | tandfonline.com |

| HL4 | Various M. tuberculosis isolates | Most effective among tested derivatives | tandfonline.com |

| TU1 | M. tuberculosis H37Rv | 28.2 μM (MIC90) | up.ac.za |

| TU2 | M. tuberculosis H37Rv | 11.2 μM (MIC90) | up.ac.za |

Anticancer Potential and Cellular Effects

The thiourea scaffold is also a key feature in many compounds with demonstrated anticancer properties. researchgate.net Researchers have synthesized and evaluated numerous thiourea derivatives for their ability to inhibit the growth of various cancer cell lines.

A range of 1,3-disubstituted thiourea derivatives have shown significant cytotoxic activity against several human cancer cell lines. nih.gov These include colon cancer lines (SW480, SW620), prostate cancer cells (PC3), and leukemia cells (K-562). nih.gov Notably, some of these compounds have exhibited greater potency and selectivity against cancer cells compared to the conventional chemotherapy drug, cisplatin. nih.gov

Specifically, derivatives incorporating 3,4-dichloro- and 4-CF3-phenyl substituents have demonstrated high activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov In studies involving cervical cancer cells (HeLa), certain newly synthesized thiourea derivatives showed high toxicity, with IC50 values as low as 8.45 ± 1.21 μM. up.ac.za The cytotoxic effects of these compounds have also been observed against breast cancer cell lines, including MCF-7. nih.gov

Table 2: Cytotoxicity of Thiourea Derivatives Against Various Cancer Cell Lines

| Cell Line | Compound/Derivative | IC50 Value | Reference |

| SW620 (Metastatic Colon Cancer) | 3,4-dichlorophenylthiourea (2) | 1.5 ± 0.72 μM | nih.gov |

| SW620 (Metastatic Colon Cancer) | 4-(trifluoromethyl)phenylthiourea (8) | 5.8 ± 0.76 to 7.6 ± 1.75 μM | nih.gov |

| SW620 (Metastatic Colon Cancer) | 4-chlorophenylthiourea (9) | 5.8 ± 0.76 to 7.6 ± 1.75 μM | nih.gov |

| SW620 (Metastatic Colon Cancer) | 3-chloro-4-fluorophenylthiourea (1) | 9.4 ± 1.85 μM | nih.gov |

| HeLa (Cervical Cancer) | TU2 | 12.00 ± 1.21 μM | up.ac.za |

| HeLa (Cervical Cancer) | TU6 | 8.45 ± 1.21 μM | up.ac.za |

| K-562 (Leukemia) | Compounds 1–5, 8, and 9 | ≤ 10 µM | nih.gov |

| PC3 (Prostate Cancer) | Compounds 1–5, 8, and 9 | ≤ 10 µM | nih.gov |

| SW480 (Colon Cancer) | Compounds 1–5, 8, and 9 | ≤ 10 µM | nih.gov |

The antiproliferative effects of thiourea derivatives are mediated through various cellular mechanisms. Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, certain thiourea derivatives have been found to be potent inducers of late apoptosis in colon cancer and leukemia cell lines. nih.gov

In addition to inducing apoptosis, some thiourea derivatives act as inhibitors of interleukin-6 (IL-6), a cytokine that can promote tumor growth. nih.gov By reducing the secretion of IL-6, these compounds can help to create a less favorable environment for cancer cell proliferation. nih.gov

Antidiabetic Applications

Thiourea derivatives have been investigated for their potential in the management of diabetes mellitus, primarily through their ability to inhibit key enzymes involved in glucose metabolism and to prevent the formation of harmful advanced glycation end-products.

Several thiourea derivatives have demonstrated inhibitory activity against enzymes that play a crucial role in carbohydrate digestion and glucose regulation. These enzymes include α-amylase and α-glucosidase, which are responsible for breaking down complex carbohydrates into glucose. nih.govresearchgate.net By inhibiting these enzymes, thiourea derivatives can help to slow down the absorption of glucose from the gut, thereby reducing post-meal blood sugar spikes. nih.govsemanticscholar.org

Furthermore, some thiourea derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. nih.govresearchgate.net Inhibition of PTP1B can enhance insulin sensitivity and improve glucose uptake by cells. nih.govresearchgate.net

Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives

| Enzyme | Compound/Derivative | Inhibition/Activity | Reference |

| α-Amylase | Compound E | 85 ± 1.9% | nih.govresearchgate.net |

| α-Amylase | Compound AG | 82 ± 0.7% | nih.govresearchgate.net |

| α-Amylase | Compound AF | 75 ± 1.2% | nih.govresearchgate.net |

| α-Glucosidase | Compound AH | 86 ± 0.4% (IC50 = 47.9 μM) | nih.govresearchgate.net |

| PTP1B | Compound AH | 85 ± 0.5% (IC50 = 79.74 μM) | nih.govresearchgate.net |

| α-Glucosidase | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9a | 56.6% inhibition at 15 mM (IC50 = 9.77 mM) | nih.gov |

Advanced glycation end-products (AGEs) are harmful compounds formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. nih.govmdpi.com The accumulation of AGEs is implicated in the development of diabetic complications. nih.gov Certain thiourea derivatives have been found to inhibit the formation of AGEs. nih.govresearchgate.net For instance, one study identified a thiourea derivative, compound AH, that exhibited significant inhibition of AGE formation with a percentage inhibition of 85 ± 0.7% and an IC50 of 49.51 μM. nih.govresearchgate.net This anti-glycation activity represents a promising therapeutic strategy for preventing or mitigating the long-term complications of diabetes. researchgate.net

Antioxidant Properties and Oxidative Stress Modulation

Thiourea and its derivatives are recognized for their antioxidant capabilities, which are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress. The structural features of thiourea, including the presence of amino, imino, and thiol groups, contribute to its antioxidant and growth-regulating properties. These compounds can counteract the detrimental effects of salinity and other abiotic stress factors in plants by reinforcing antioxidant defense mechanisms.

The antioxidant potential of thiourea derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, resulting in a color change that can be quantified spectrophotometrically.

Studies have demonstrated the efficacy of various thiourea derivatives in scavenging DPPH and ABTS radicals. For instance, a series of unsymmetrical thiourea derivatives were synthesized and showed scavenging capabilities against both DPPH and ABTS radicals. cell.com In one study, compound 5 (1-(3-methylpyridin-2-yl)-3-phenylthiourea) was the most potent against the DPPH free radical, with an IC50 value of 37.50 μg/mL. nih.gov Similarly, other derivatives displayed significant scavenging activity against both radicals. nih.gov

The mechanism behind this radical scavenging activity is often attributed to hydrogen atom transfer (HAT). hueuni.edu.vnhueuni.edu.vn Quantum chemical calculations have supported the HAT mechanism as the preferred pathway over single electron transfer (SET) for the reaction between thiourea derivatives and free radicals. hueuni.edu.vnhueuni.edu.vn For example, in the reaction of 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) with HOO• free radicals, the HAT mechanism accounts for 99.99% of the total products. hueuni.edu.vn

The antioxidant activity of these compounds is influenced by their molecular structure. For example, 1,3-diphenyl-2-thiourea (DPTU) has been shown to be a more effective free radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU). hueuni.edu.vn This difference in activity is reflected in their IC50 values in both DPPH and ABTS assays. hueuni.edu.vnresearchgate.net

| Compound | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) | Reference |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 µg/mL | 52 µg/mL | mdpi.com |

| 1-(3-methylpyridin-2-yl)-3-phenylthiourea | 37.50 μg/mL | - | nih.gov |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | 63.02 μg/mL | - | nih.gov |

| 1-(4-chlorophenyl)-3-cyclohexylthiourea | 67.11 μg/mL | - | nih.gov |

| 1-cyclohexyl-3-(3-methylpyridin-2-yl)thiourea | 72.00 μg/mL | - | nih.gov |

| 1-(3-chlorophenyl)-3-phenylthiourea | 90.30 μg/mL | - | nih.gov |

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 mM | 0.044 ± 0.001 mM | hueuni.edu.vnresearchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 mM | 2.400 ± 0.021 mM | hueuni.edu.vnresearchgate.net |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 1.3 × 10-3 M | 1.1 × 10-3 M | hueuni.edu.vn |

Beyond direct free radical scavenging, thiourea and its derivatives can also bolster the endogenous antioxidant defense systems. In biological systems, these compounds can help mitigate the effects of oxidative stress by influencing the activity of antioxidant enzymes.

For example, in flax plants subjected to salinity stress, the application of thiourea was found to enhance the activities of ascorbate peroxidase (APX) and peroxidase (POX). nih.gov This modulation of enzyme activity helps to counteract the oxidative damage induced by salt stress, thereby improving the plant's growth and yield. nih.gov Thiourea application also led to a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, further indicating its protective role against oxidative damage. nih.gov

Other Notable Biological Activities

Thiourea derivatives have demonstrated promising anti-inflammatory properties. The anti-inflammatory potential of these compounds is often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rats.

Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), has been used as a scaffold for the synthesis of new thiourea derivatives with enhanced anti-inflammatory activity. nih.gov Certain derivatives of naproxen containing a thiourea moiety have shown a greater reduction in paw edema compared to naproxen itself. nih.gov For instance, derivatives of m-anisidine and N-methyl tryptophan methyl ester exhibited potent anti-inflammatory activity, with inhibition percentages of 54.01% and 54.12%, respectively, four hours after carrageenan injection. nih.gov The presence of an m-substituted aromatic amine attached to the thiourea moiety appears to be associated with this prominent anti-inflammatory effect. nih.gov

Furthermore, some thiourea derivatives have been found to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. nih.gov The derivative of m-anisidine, for example, showed a very low IC50 value of 0.30 μM for 5-LOX inhibition, highlighting it as a promising anti-inflammatory agent. nih.gov

Thiourea derivatives are recognized as effective enzyme inhibitors, targeting a variety of enzymes involved in different biological pathways. biointerfaceresearch.comnih.gov Their inhibitory activity makes them attractive candidates for the development of therapeutic agents for various diseases. biointerfaceresearch.com

A significant area of research for thiourea derivatives is their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. researchgate.net

Numerous studies have reported the synthesis and evaluation of thiourea derivatives as cholinesterase inhibitors. For example, a series of six crystalline thiourea derivatives were evaluated against both AChE and BChE. mdpi.com In another study, thiazole-thiourea hybrids demonstrated exceptional activity against both enzymes, with IC50 values ranging from 0.3 to 15 µM against AChE and 0.4 to 22 µM against BChE, which were comparable to the standard drug donepezil. mdpi.com

The inhibitory potency and selectivity of these compounds can be tuned by modifying their chemical structure. For instance, some derivatives show dual inhibition of both AChE and BChE, while others may be more selective for one enzyme over the other. mdpi.com One study found that a particular compound exhibited the most potent inhibition with IC50 values of 27.05 and 22.60 μg/mL against AChE and BChE, respectively. nih.gov Another study reported a series of compounds where all derivatives demonstrated good BChE inhibitory activity, superior to the standard galantamine. dergipark.org.trresearchgate.net

| Compound/Derivative Series | AChE Inhibition (IC50) | BChE Inhibition (IC50) | Reference |

|---|---|---|---|

| Thiazole–thiourea hybrids | 0.3 - 15 µM | 0.4 - 22 µM | mdpi.com |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | 27.05 μg/mL | 22.60 μg/mL | nih.gov |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide series | - | Good activity (better than galantamine) | dergipark.org.trresearchgate.net |

General Enzyme Inhibition Studies

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and is also relevant in the food industry to prevent enzymatic browning. Thiourea and its derivatives have been extensively investigated as potent tyrosinase inhibitors.

The inhibitory action of thiourea-containing compounds is well-documented. A study repositioning existing drugs found that several thiourea-containing pharmaceuticals, such as methimazole, ambazone, and thioacetazone, significantly inhibited mushroom tyrosinase. nih.govacs.org Ambazone, in particular, was a more potent inhibitor than the widely used standard, kojic acid, both in enzyme and cell-based melanin content assays. nih.govacs.org Enzyme kinetics studies have classified these drugs as non-competitive inhibitors. nih.govacs.org The inhibitory activity is believed to stem from interactions involving both the sulfur and nitrogen atoms of the thiourea moiety. acs.org

More complex thiourea derivatives have also shown remarkable activity. For instance, a series of indole–thiourea derivatives were synthesized and evaluated, with one compound (4b) exhibiting an IC50 value of 5.9 ± 2.47 μM, which is significantly lower than that of kojic acid (IC50 = 16.4 ± 3.53 μM). tandfonline.comnih.govacs.org Kinetic analysis revealed this compound to be a competitive inhibitor. tandfonline.comnih.govacs.org Similarly, in another study on novel thiourea derivatives, compounds 2e and 2f were identified as the most effective tyrosinase inhibitors within their series. tandfonline.comresearchgate.net These findings underscore the potential of the thiourea scaffold in designing powerful tyrosinase inhibitors.

| Compound/Drug | Target Enzyme | IC50 (μM) | Inhibition Type | Reference |

| Ambazone | Mushroom Tyrosinase | 15 | Non-competitive | nih.govacs.org |

| Thioacetazone | Mushroom Tyrosinase | 14 | Non-competitive | nih.govacs.org |

| Indole-thiourea derivative (4b) | Tyrosinase | 5.9 ± 2.47 | Competitive | tandfonline.comnih.govacs.org |

| Kojic Acid (Reference) | Tyrosinase | 16.4 ± 3.53 | Competitive | tandfonline.comnih.govacs.org |

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. Their inhibition is a therapeutic strategy for a variety of diseases. Thiourea derivatives have emerged as promising candidates for protease inhibition.

A study focusing on pyrimidine-linked acyl-thiourea derivatives investigated their inhibitory activity against proteinase K. researchgate.net Phenylmethyl sulfonyl fluoride was used as a positive control, showing an IC50 value of 0.119 ± 0.014 μM. researchgate.net Among the synthesized compounds, several demonstrated significant inhibitory potential. For example, compound (6a), a bromo-substituted derivative, was the most active in the series with an IC50 value of 1.790 ± 0.079 μM. researchgate.net Other halogenated derivatives also showed noteworthy activity, with compounds (6f) (chloro-substituted) and (6e) (fluoro-substituted) having IC50 values of 1.794 ± 0.080 μM and 1.795 ± 0.080 μM, respectively. researchgate.net The study highlighted a structure-activity relationship where the inhibition potential was influenced by the electronegativity of the substituent on the phenyl ring. researchgate.net

| Compound | Target Enzyme | IC50 (μM) | Reference |

| Compound (6a) (Bromo-substituted) | Proteinase K | 1.790 ± 0.079 | researchgate.net |

| Compound (6f) (Chloro-substituted) | Proteinase K | 1.794 ± 0.080 | researchgate.net |

| Compound (6e) (Fluoro-substituted) | Proteinase K | 1.795 ± 0.080 | researchgate.net |

| Phenylmethyl sulfonyl fluoride (Reference) | Proteinase K | 0.119 ± 0.014 | researchgate.net |

Agrochemical Potential (e.g., Fungicidal, Insecticidal, Herbicidal, Plant Growth Regulation)

Thiourea derivatives are of significant interest in the agricultural sector due to their broad spectrum of activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. nih.govacs.orgacs.org These compounds can offer lower toxicity and enhanced safety compared to some conventional pesticides, making them suitable for modern agricultural practices. acs.org The presence of fluorine atoms, as in the parent compound 1-(4-fluoro-3-methoxyphenyl)thiourea, can further enhance biological activity and stability.

Fungicidal Activity

Thiourea derivatives have demonstrated notable efficacy against various plant pathogenic fungi. In a study targeting the gray mold disease caused by Botrytis cinerea, a series of aldehydes-thiourea derivatives were evaluated. nih.gov One particular compound (compound 9) showed excellent in vitro antifungal activity against B. cinerea, with a half-maximal effective concentration (EC50) of 0.70 mg/L, outperforming the commercial fungicide boscalid (EC50 = 1.41 mg/L). nih.gov Further investigation suggested that this compound may act as a laccase inhibitor and cause damage to the fungal cell membrane. nih.gov Other research has also confirmed the potential of thiourea derivatives as antifungal agents against various Candida species, indicating a broad mechanism of action that may involve the disruption of the fungal cell wall and biofilm formation. mdpi.com

Insecticidal Activity

The insecticidal properties of thiourea derivatives are well-established. researchgate.net A series of novel thioureas and isothioureas showed excellent activity against sap-feeding pests like the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci). researchgate.net Another study synthesized novel diamide derivatives containing an acylthiourea moiety, which targeted insect ryanodine receptors. Several of these compounds exhibited potent insecticidal activity against pests such as the fall armyworm (Spodoptera frugiperda) and the diamondback moth (Plutella xylostella). rsc.org For instance, compounds I-14 and I-15 had LC50 values of 7.91 mg L−1 and 7.319 mg L−1 against S. frugiperda, respectively. rsc.org Another research effort focusing on oxopropylthiourea compounds against the cotton leafworm (Spodoptera littoralis) identified a derivative (compound 8) with an LC50 of 2.412 ppm, showing toxicity comparable to the commercial insecticide lufenuron (LC50 = 2.295 ppm). nih.gov

| Compound/Derivative Class | Target Pest | Activity Metric | Value | Reference |

| Aldehydes-thiourea (Compound 9) | Botrytis cinerea | EC50 | 0.70 mg/L | nih.gov |

| Boscalid (Reference) | Botrytis cinerea | EC50 | 1.41 mg/L | nih.gov |

| Acylthiourea (Compound I-14) | Spodoptera frugiperda | LC50 | 7.91 mg/L | rsc.org |

| Acylthiourea (Compound I-15) | Spodoptera frugiperda | LC50 | 7.319 mg/L | rsc.org |

| Oxopropylthiourea (Compound 8) | Spodoptera littoralis | LC50 | 2.412 ppm | nih.gov |

| Lufenuron (Reference) | Spodoptera littoralis | LC50 | 2.295 ppm | nih.gov |

Herbicidal Activity

Several classes of thiourea derivatives have been reported to possess herbicidal properties. tandfonline.comtandfonline.comresearchgate.net A study of novel acylthiourea derivatives found that most compounds exhibited good herbicidal activity against weeds like green foxtail (Digitaria adscendens) and redroot pigweed (Amaranthus retroflexus). tandfonline.com Specifically, compounds 4b and 4f were highlighted for their effectiveness. tandfonline.com The mechanism of action for some of these compounds involves the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. tandfonline.com Another study on 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivatives also reported selective herbicidal activity against barnyard grass (Echinochloa crus-galli). researchgate.net

Plant Growth Regulation

Beyond pest and weed control, thiourea derivatives can also act as plant growth regulators. ciac.jl.cnresearchgate.net Research has shown that certain substituted thioureas, at concentrations between 100 to 500 ppm, can influence the germination of wheat and cucumber seeds. ciac.jl.cn Thiourea itself is also known to be utilized to enhance plant growth, particularly under stressful conditions. researchgate.net This dual functionality as both a protective agent and a growth promoter makes thiourea derivatives highly valuable for agricultural applications.

Computational Chemistry and Structure Activity Relationship Sar Investigations on 1 4 Fluoro 3 Methoxyphenyl Thiourea Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com For derivatives of 1-(4-Fluoro-3-methoxyphenyl)thiourea, QSAR studies are essential for predicting the activity of novel analogues and understanding the key molecular properties that govern their efficacy.

Elucidation of Molecular Descriptors (e.g., Lipophilicity, Electronic Parameters, Steric Factors)

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For thiourea (B124793) derivatives, including analogues of this compound, several classes of descriptors are crucial for understanding their biological activity.

Lipophilicity: This property, often expressed as log P (the logarithm of the partition coefficient between octanol and water), is a critical determinant of a drug's ability to cross biological membranes. nih.govnih.gov In QSAR studies of thiourea derivatives, lipophilicity has been identified as a priority descriptor in predicting anticancer activity. sciencepublishinggroup.com The 4-fluoro and 3-methoxy substituents on the phenyl ring of the parent compound significantly influence its lipophilicity.

Electronic Parameters: These descriptors quantify the electronic properties of a molecule, such as its ability to donate or accept electrons, which is vital for drug-receptor interactions. nih.gov Key electronic parameters for thiourea analogues include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of molecular reactivity. A smaller gap suggests higher reactivity. tandfonline.com

Electronegativity and Hardness: These parameters, derived from HOMO and LUMO energies, also describe the electronic nature and reactivity of the molecule. tandfonline.com

Net atomic charges: The distribution of charges within the molecule can influence its interaction with polar residues in a binding site.

Steric Factors: These descriptors relate to the size and shape of the molecule, which must be complementary to the geometry of the receptor's binding pocket. nih.gov Important steric descriptors for this compound analogues include:

Molecular Weight and Volume: These provide a general measure of the molecule's size.

Van der Waals Volume: This descriptor is a key predictor for the anticancer activities of some thiourea derivatives. nih.govnih.gov

Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted, influencing non-covalent interactions. nih.govnih.gov

A study on fluorinated thioureas highlighted the importance of a low HOMO-LUMO gap for antibacterial activity, with a value of 1.60 eV being associated with higher activity. tandfonline.com

| Descriptor Class | Specific Descriptor | Significance in Thiourea Analogues |

|---|---|---|

| Lipophilicity | log P | Influences membrane permeability and bioavailability. farmaciajournal.com |

| Electronic | HOMO-LUMO Gap | Indicates chemical reactivity; a smaller gap often correlates with higher activity. tandfonline.com |

| Electronegativity | A key predictor of anticancer activity. nih.govnih.gov | |

| Steric | Van der Waals Volume | Important for complementarity with the receptor binding site. nih.govnih.gov |

| Polarizability | Affects the strength of non-covalent interactions. nih.govnih.gov |

Application of Statistical Regression Methods for Predictive Model Development

Once a set of relevant molecular descriptors has been calculated for a series of this compound analogues, statistical regression methods are employed to build a mathematical model that correlates these descriptors with their biological activity. The goal is to develop an equation that can accurately predict the activity of new, untested compounds.

Multiple Linear Regression (MLR): This is one of the most common methods used in QSAR studies of thiourea derivatives. nih.govsciencepublishinggroup.comanalis.com.my MLR generates a linear equation that relates the dependent variable (biological activity) to a combination of independent variables (molecular descriptors). For instance, a QSAR study on thiourea derivatives with anticancer activity used MLR to develop a model with a high correlation coefficient (R² = 0.906). sciencepublishinggroup.com

In a study of sulfur-containing thiourea derivatives, six QSAR models were successfully built using the MLR algorithm to predict anticancer activity against various cell lines. nih.gov

Validation of QSAR Models and Assessment of Applicability Domain

The development of a QSAR model is not complete without rigorous validation to ensure its robustness and predictive power. Validation is crucial to confirm that the model is not a result of chance correlation and can be reliably used to predict the activity of new compounds.

Internal Validation: This is often performed using the leave-one-out cross-validation (LOOCV) method. nih.gov In this technique, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (Q² or R²cv). In a study of thiourea derivatives, QSAR models showed reliable predictive performance with leave-one-out cross-validation R²cv values ranging from 0.7628 to 0.9290. nih.gov

External Validation: This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is not used in model development. The model's predictive ability is then evaluated by how well it predicts the activities of the compounds in the test set.

Applicability Domain (AD): The AD of a QSAR model defines the chemical space in which the model can make reliable predictions. It is important to ensure that new compounds for which predictions are being made are structurally similar to the compounds in the training set. One method to assess the AD is by analyzing the leverage value of each compound; a prediction is considered acceptable if the leverage value is below a certain threshold. sciencepublishinggroup.com

| Validation Parameter | Description | Example Value for Thiourea QSAR Models |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | 0.8301–0.9636 nih.gov |

| Q² or R²cv (Cross-validated R²) | Assesses the predictive power of the model through internal validation. | 0.7628–0.9290 nih.gov |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | RMSEcv = 0.0926–0.3188 nih.gov |

Molecular Docking Simulations

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand (such as a this compound analogue) when bound to a receptor, typically a protein, to form a stable complex. ksu.edu.tr This technique provides valuable insights into the binding mode and affinity of a compound, helping to explain its biological activity at a molecular level.

Prediction of Ligand-Receptor Binding Affinities and Interactions

Molecular docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a receptor. biointerfaceresearch.com A lower binding energy generally indicates a more stable ligand-receptor complex and higher binding affinity.

For thiourea derivatives, docking studies have been used to predict their binding affinities to various protein targets. For example, in a study of N-allylthiourea derivatives as potential anticancer agents, molecular docking was used to assess their binding affinity to the BRAF (V600E) protein kinase. ksu.edu.tr Another study on thiourea derivatives targeting enzymes involved in bacterial cell wall biosynthesis used docking to predict binding affinities, with docking scores less than -5.75 kcal/mol indicating good affinity. fip.org

The 4-fluoro and 3-methoxy groups of this compound and its analogues play a significant role in modulating their binding affinities. The fluorine atom can enhance binding affinity through favorable interactions, while the methoxy (B1213986) group can influence both electronic and steric properties. nih.gov

Identification of Critical Amino Acid Residues and Interaction Motifs (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the amino acid residues in the receptor's active site. These interactions are crucial for the stability of the ligand-receptor complex and are key to the compound's biological activity.

Hydrogen Bonding: The thiourea moiety (-NH-C(=S)-NH-) is a potent hydrogen bond donor, with the two N-H groups capable of forming hydrogen bonds with acceptor groups (like carbonyl oxygen) on amino acid residues. nih.govresearchgate.net Studies on substituted diphenylthioureas have shown that they form hydrogen bonds with the C=O group of substrates. nih.gov For example, docking studies of thiourea derivatives with the VEGFR-2 protein have shown hydrogen bond formation with the amino acid residues Glu883 and Asp1044. biointerfaceresearch.com

π-π Stacking: The aromatic phenyl ring can also participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, contribute to the binding stability. Phenyl-perfluorophenyl π-π stacking is a known stabilizing interaction in crystal engineering. nih.gov

| Interaction Type | Key Moieties in this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Thiourea (-NH-C(=S)-NH-) | Glutamic acid (Glu), Aspartic acid (Asp), Serine (Ser) biointerfaceresearch.com |

| Hydrophobic Interactions | Phenyl ring, Methoxy group (-OCH₃) | Leucine (Leu), Valine (Val), Alanine (Ala) biointerfaceresearch.com |

| π-π Stacking | Phenyl ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Correlation with Experimental Bioactivity Data

Structure-Activity Relationship (SAR) studies for thiourea derivatives often reveal that the nature and position of substituents on the phenyl ring significantly influence biological activity. For a meaningful correlation, experimental bioactivity data such as IC₅₀ or Kᵢ values against a specific biological target (e.g., an enzyme or receptor) are required. These values would then be compared with computational descriptors.

For thiourea analogues, studies have shown that electron-withdrawing groups, such as the fluoro group at the 4-position, and methoxy groups can modulate properties like lipophilicity and hydrogen bonding potential, which are crucial for target interaction. biointerfaceresearch.commdpi.com A typical SAR analysis for this compound would involve synthesizing a series of analogues by modifying the substitution pattern on the phenyl ring and correlating the changes in activity with these structural modifications. Without specific experimental data for this compound, a quantitative correlation cannot be established.

Molecular Dynamics (MD) Simulations

MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govnih.gov This method provides insights into the dynamic interactions between a ligand, such as this compound, and its biological target.

To perform this analysis, a high-resolution 3D structure of the target protein in complex with the ligand is necessary. The simulation would track the conformational changes of both the ligand and the protein over a set period (typically nanoseconds to microseconds). Key metrics for stability analysis include:

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and protein residues, which are critical for binding affinity.

Interaction Energy Calculations: To quantify the strength of the interaction between the ligand and the protein.

Without a known biological target and experimental complex structure for this compound, a specific MD simulation and subsequent stability analysis cannot be conducted.

MD simulations also elucidate how a protein's structure adapts upon ligand binding and the role of solvent (water) molecules in this process. unipd.it

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue to identify flexible regions of the protein that may be important for ligand entry, binding, or conformational changes. mdpi.com

Solvent Accessible Surface Area (SASA): Analysis of SASA can reveal how much of the ligand and protein are exposed to the solvent upon binding, providing insights into the hydrophobic effect's contribution to binding affinity.

Water Dynamics: The behavior of water molecules at the binding site can be analyzed to identify key water-mediated interactions that stabilize the ligand-protein complex.

As with the stability analysis, these investigations are contingent on having a defined ligand-protein system, which is not currently available for this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely used to predict molecular properties and reactivity.

DFT calculations would begin with the geometry optimization of the this compound molecule to find its most stable three-dimensional conformation (lowest energy state). From this optimized structure, various electronic properties can be calculated:

Bond Lengths and Angles: Theoretical values for the molecule's geometry.

Partial Atomic Charges: Shows the charge distribution across the atoms, highlighting potentially reactive sites.

These fundamental calculations have not been specifically published for this compound.

FMO analysis and electrostatic potential maps are crucial for understanding a molecule's reactivity. taylorandfrancis.comyoutube.comnih.govwikipedia.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the electron density surface of the molecule. It helps to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), predicting how the molecule will interact with other charged species.

A hypothetical FMO analysis would likely show the HOMO localized around the sulfur and nitrogen atoms of the thiourea group, while the LUMO might be distributed across the aromatic ring. The MEP map would likely indicate negative potential around the sulfur atom and positive potential around the N-H protons. However, without specific published DFT calculations for this compound, precise energy values and visual maps cannot be provided.

Theoretical Insights into Reaction Energetics and Mechanisms

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics of thiourea derivatives. These theoretical investigations provide a molecular-level understanding of the synthesis and reactivity of compounds like this compound.

The formation of N,N'-disubstituted thioureas typically involves the reaction of an amine with an isothiocyanate. DFT calculations can model the transition states and intermediates of this reaction, providing insights into the reaction pathway and activation energies. For instance, studies on the synthesis of various thiourea derivatives have utilized computational methods to compare experimental results with theoretical predictions of bond lengths and angles, confirming the molecular geometry and electronic structure of the synthesized compounds.

Furthermore, theoretical calculations help in understanding the tautomeric equilibria in thiourea systems. Thioureas can exist in thione and thiol tautomeric forms. Computational models can predict the relative stabilities of these tautomers, which is crucial as the biological activity can be dependent on a specific tautomeric form. In aqueous solutions, the thione form is generally predominant nih.gov.

Mechanistic studies of reactions where thiourea derivatives act as catalysts, such as in asymmetric synthesis, have also been aided by computational chemistry researchgate.netnih.gov. These studies reveal how the thiourea moiety, through hydrogen bonding, activates substrates and facilitates the reaction.

Pharmacophore Modeling and De Novo Drug Design Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target biointerfaceresearch.com. For thiourea derivatives, pharmacophore models are developed based on a set of known active compounds to guide the design of new, more potent analogues.

A typical pharmacophore model for a thiourea derivative might include features such as hydrogen bond donors (from the N-H groups), hydrogen bond acceptors (the sulfur atom), hydrophobic regions, and aromatic rings biointerfaceresearch.com. The spatial arrangement of these features is critical for binding to the target receptor and eliciting a biological response. For instance, in the context of kinase inhibition, pharmacophore models for thiourea-based inhibitors have been developed to understand the key interactions within the ATP-binding pocket of the enzyme.

De novo drug design strategies utilize these pharmacophore models to construct novel molecules from scratch. These methods can generate a diverse range of chemical structures that fit the pharmacophore hypothesis, which can then be synthesized and tested for biological activity. This approach has the potential to identify novel scaffolds with improved potency and pharmacokinetic properties. For thiourea-based systems, de novo design can explore different aromatic substitutions and linker modifications to optimize interactions with the target.

Systematic Investigation of Substituent Effects on Bioactivity

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate the physicochemical properties of these substituents with their biological effects.

| Substituent | Position | Effect on Bioactivity | Physicochemical Impact |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -NO2, -CF3) | para | Often increases activity | Increases acidity of N-H protons, enhances hydrogen bonding |

| Electron-donating groups (e.g., -OCH3, -CH3) | meta, para | Variable, can increase or decrease activity depending on the target | Increases electron density on the phenyl ring |

| Halogens (e.g., -F, -Cl) | ortho, meta, para | Generally enhances activity | Increases lipophilicity, can form halogen bonds |

| Bulky groups | ortho | May decrease activity due to steric hindrance | Can influence the conformation of the molecule |

The fluorine and methoxy groups on the phenyl ring of this compound play a crucial role in modulating its electronic properties and lipophilicity, which in turn affect its biological activity.

The fluorine atom at the 4-position is highly electronegative and acts as a strong electron-withdrawing group through the inductive effect. This withdrawal of electron density from the phenyl ring can increase the acidity of the N-H protons of the thiourea moiety, making them better hydrogen bond donors. Enhanced hydrogen bonding can lead to stronger interactions with biological targets. Fluorine substitution can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. While fluorine is electronegative, its introduction into a molecule often increases lipophilicity, which can improve membrane permeability and cellular uptake.

| Substituent | Electronic Effect | Impact on Lipophilicity (logP) | Potential for Hydrogen Bonding |

|---|---|---|---|

| Fluorine (-F) | Strongly electron-withdrawing (inductive) | Increases | Weak acceptor |

| Methoxy (-OCH3) | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Increases | Acceptor |

The position of substituents on the phenyl ring of thiourea derivatives significantly impacts their biological activity. Isomeric compounds with the same substituents but at different positions can exhibit vastly different potencies.

The electronic nature of the substituents (electron-donating or electron-withdrawing) also plays a critical role. Electron-withdrawing groups, such as the fluorine atom in this compound, can enhance the hydrogen-bonding capability of the thiourea N-H protons, which is often crucial for binding to target proteins. The introduction of electron-withdrawing groups like 4-nitrophenyl or perfluorophenyl into the thiourea structure has been shown to increase the acidity of the NH groups, facilitating their interactions with acceptors by hydrogen bond and enhancing biological activity.

Chirality can be a critical factor in the biological activity of thiourea derivatives. The introduction of a stereocenter into the molecule can lead to enantiomers that may have different potencies and even different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers of a chiral drug.

Chiral thiourea derivatives have been extensively used as organocatalysts in asymmetric synthesis, highlighting their ability to create a specific chiral environment. In the context of drug design, if a thiourea-based molecule contains a chiral center, it is essential to separate and test the individual enantiomers to determine which one is responsible for the desired biological activity.

The synthesis of enantiomerically pure thiourea derivatives can be achieved by using chiral starting materials, such as chiral amines or isothiocyanates. The stereochemistry of these compounds is crucial for their interaction with biological macromolecules, and often only one enantiomer will fit correctly into the binding site of a target protein to elicit a biological response.

The Chemical Landscape of this compound: A Look at its Analogues in Drug Discovery

While the specific chemical compound This compound is recognized and commercially available, it remains a subject with limited dedicated academic research. However, by examining its structural analogues—thiourea derivatives bearing fluoro and methoxy substitutions—we can gain significant insights into its potential therapeutic relevance and the broader future of thiourea-based drug discovery. This article delves into the academic findings of related thiourea derivatives, the challenges and opportunities in this research domain, and the prospective research directions that could shape the future of medicinal chemistry.

Q & A

Q. Basic

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯S hydrogen bonds and π-stacking) . Software like SHELXL refines structural models .

- Spectroscopy :

- Elemental analysis : Validates C, H, N, S, and F content (±0.3% deviation) .

How do intramolecular hydrogen bonds and resonance effects influence the stability and reactivity of this compound?

Advanced

Intramolecular N–H⋯O=C hydrogen bonds between the thiourea moiety and adjacent substituents stabilize planar conformations, reducing rotational freedom and enhancing thermal stability . Resonance-assisted hydrogen bonding (RAHB) delocalizes electron density, increasing thiocarbonyl nucleophilicity, which impacts reactivity in cyclization or metal coordination . Computational studies (B3PW91/6-311++G(d,p)) quantify bond dissociation energies and electron density maps via Quantum Theory of Atoms in Molecules (QTAIM) .

What computational methods are effective for predicting the electronic properties and biological interactions of this compound?

Q. Advanced

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Docking (AutoDock Vina) : Screens binding affinities to biological targets (e.g., HIV-1 protease or neuraminidase) using flexible ligand sampling and Lamarckian genetic algorithms .

- Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand stability over time (e.g., RMSD < 2 Å over 100 ns) .

How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Advanced

Discrepancies (e.g., bond length variations in NMR vs. X-ray) arise from dynamic effects in solution vs. static solid-state structures. Strategies include:

- Temperature-dependent NMR : Detects conformational exchange broadening.

- DFT-assisted spectroscopy : Simulates IR/Raman spectra under both gas-phase (isolated molecule) and solvent-inclusive conditions (PCM model) to match experimental data .

- Cambridge Structural Database (CSD) cross-referencing : Compares crystallographic parameters (e.g., torsion angles) with similar thiourea derivatives .

What strategies are recommended for assessing the biological activity of this compound derivatives?

Q. Advanced

- In vitro assays :

- Structure-Activity Relationship (SAR) : Modulate substituents (e.g., electron-withdrawing groups enhance anti-tubercular activity) .

- ADMET profiling : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier permeability .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

- Polymorphism : Multiple hydrogen-bonding motifs (e.g., dimeric vs. chain packing) lead to varied crystal forms. Slow evaporation from DMSO/MeOH (1:3) promotes single-crystal growth .

- Disorder : Fluorine and methoxy groups may exhibit rotational disorder. Low-temperature (100 K) XRD and TWINABS software correct diffraction data .

- Crystallographic software : SHELXD solves phase problems via dual-space recycling, while Olex2 visualizes and refines structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.